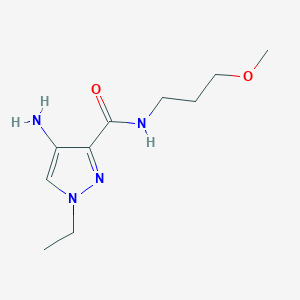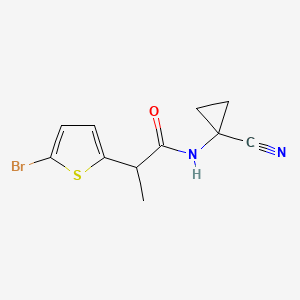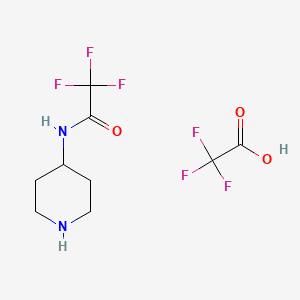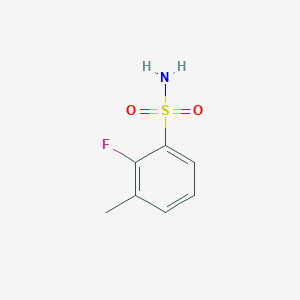
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as A-674563 and has a molecular formula of C11H20N4O2.
作用机制
The mechanism of action of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves the inhibition of the PKB enzyme. This enzyme is involved in the regulation of various cellular processes, including cell growth, survival, and metabolism. By inhibiting PKB, A-674563 can induce apoptosis (cell death) in cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide include the inhibition of PKB activity, induction of apoptosis in cancer cells, and reduction of inflammation in autoimmune diseases. This compound has also been shown to have potential applications in the treatment of diabetes, as it can improve glucose metabolism and insulin sensitivity.
实验室实验的优点和局限性
The advantages of using 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments include its specificity for PKB inhibition and its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the research and development of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. These include:
1. Further studies to determine the optimal dosage and administration of this compound for different applications.
2. Development of novel derivatives of this compound with improved efficacy and reduced toxicity.
3. Investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders.
4. Studies to determine the mechanism of action of this compound in different cellular processes.
5. Investigation of the potential synergistic effects of this compound with other drugs in the treatment of cancer and autoimmune diseases.
In conclusion, 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a promising compound with potential applications in various fields. Its specificity for PKB inhibition and potential applications in cancer, inflammation, and autoimmune diseases make it an attractive target for further research and development. However, further studies are needed to determine its optimal dosage and administration and to investigate its potential applications in other diseases.
合成方法
The synthesis of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves a multi-step process. The first step involves the reaction of 3-methoxypropylamine with ethyl acetoacetate to form 3-methoxypropyl ethyl acetoacetate. The second step involves the reaction of the product from the first step with hydrazine hydrate to form 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrazide. The final step involves the reaction of the product from the second step with acetic anhydride to form 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide.
科学研究应用
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has various scientific research applications, including the study of cancer, inflammation, and autoimmune diseases. This compound has been shown to inhibit the activity of the protein kinase B (PKB) enzyme, which is involved in the regulation of cell growth and survival. PKB is overactive in many cancers, and the inhibition of this enzyme by A-674563 has shown promising results in preclinical studies.
属性
IUPAC Name |
4-amino-1-ethyl-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-3-14-7-8(11)9(13-14)10(15)12-5-4-6-16-2/h7H,3-6,11H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHXVFBXMZSUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2698728.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2698729.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)



![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)
![(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2698743.png)
![2,4-dimethyl-6-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrimidine-5-carboxamide](/img/structure/B2698744.png)

![Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2698746.png)
![ethyl 4-[({[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2698747.png)
![[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine](/img/structure/B2698749.png)